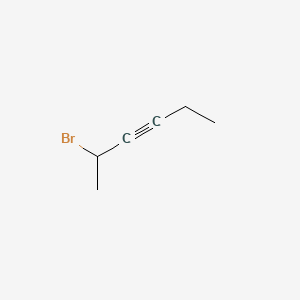
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Vue d'ensemble
Description
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (ISPD) is an organic compound that has been studied for its potential applications in the field of science and medicine. ISPD is a small molecule that can be synthesized from several different starting materials, including pyridine and isobutyl alcohol. ISPD has been studied for its ability to interact with a variety of biological molecules, including proteins, lipids, and enzymes. It has been used in a variety of laboratory experiments to study the effects of ISPD on various biochemical and physiological processes.
Applications De Recherche Scientifique
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has been studied for its potential applications in the field of science and medicine. It has been used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes. This compound has been studied for its ability to interact with a variety of biological molecules, including proteins, lipids, and enzymes. This compound has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins. This compound has also been studied for its potential use in the development of new drugs and therapies.
Mécanisme D'action
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has been studied for its ability to interact with a variety of biological molecules, including proteins, lipids, and enzymes. This compound has been shown to bind to certain proteins and enzymes, inhibiting their activity. This compound has also been shown to interact with certain lipids, disrupting their structure and function. This compound has also been studied for its potential to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. This compound has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. This compound has also been studied for its ability to inhibit the activity of certain proteins, such as enzymes involved in the synthesis of fatty acids. This compound has also been studied for its potential to modulate the activity of certain hormones, such as insulin and glucagon.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has several advantages for use in laboratory experiments. This compound is a small molecule, making it easy to work with and manipulate in a laboratory setting. This compound is also relatively inexpensive and readily available. This compound is also relatively stable, making it an ideal compound for long-term experiments. However, this compound does have some limitations. This compound is a relatively weak inhibitor of certain enzymes, making it less effective in certain experiments. This compound is also relatively toxic and can be hazardous to work with if proper safety precautions are not taken.
Orientations Futures
The potential applications of (S)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are vast, and there are many future directions for research. This compound could be studied further for its ability to interact with a variety of biological molecules, including proteins, lipids, and enzymes. This compound could also be studied further for its potential to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. This compound could also be studied further for its potential to modulate the activity of certain hormones, such as insulin and glucagon. Finally, this compound could be studied further for its potential to be used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)7-10-8-15-12(14-10)11-5-3-4-6-13-11/h3-6,9-10H,7-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIEQDUFOSLGN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



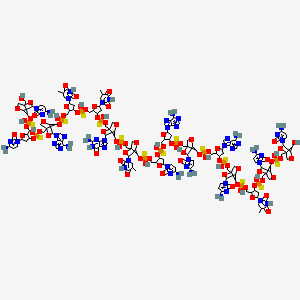
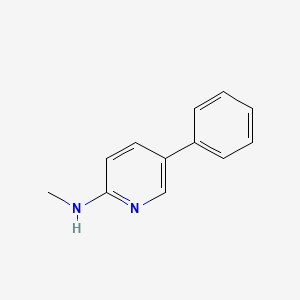
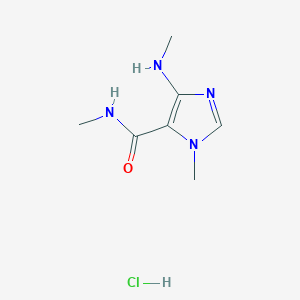
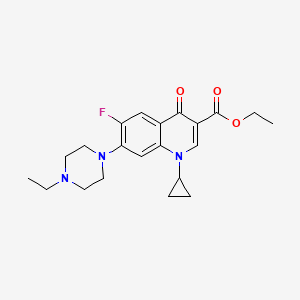
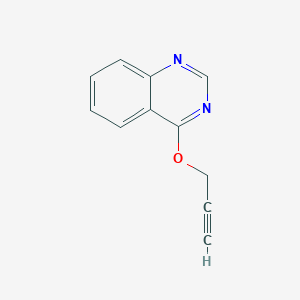
![5-(4-fluorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3319195.png)
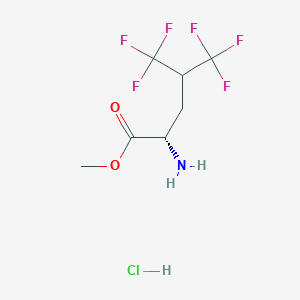

![6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B3319205.png)
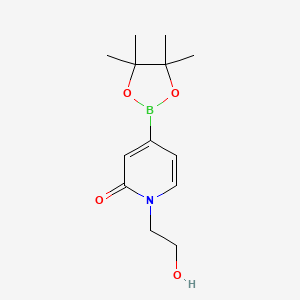
![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)


